molecular formula C14H27NO3 B13490318 tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate

tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate

Cat. No.: B13490318
M. Wt: 257.37 g/mol
InChI Key: ICXPTWFYQPQQLH-UHFFFAOYSA-N
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Description

tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate is a chemical compound with the molecular formula C14H27NO3. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(3-hydroxypropyl)cyclopentylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed under mild acidic conditions, releasing the free amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-hydroxypropyl)carbamate
  • tert-Butyl 3-hydroxypropionate
  • tert-Butyl N-(cyclopentylmethyl)carbamate

Uniqueness

tert-Butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate is unique due to its specific structure, which combines a cyclopentyl ring with a hydroxypropyl group. This combination provides distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a versatile compound in various scientific applications.

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-[[1-(3-hydroxypropyl)cyclopentyl]methyl]carbamate

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-11-14(9-6-10-16)7-4-5-8-14/h16H,4-11H2,1-3H3,(H,15,17)

InChI Key

ICXPTWFYQPQQLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)CCCO

Origin of Product

United States

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